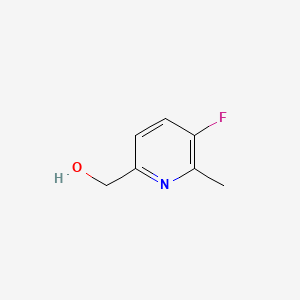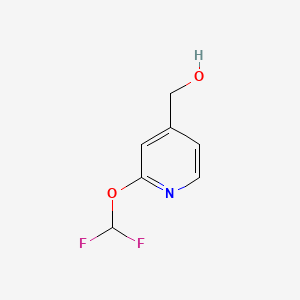
(2-(Difluoromethoxy)pyridin-4-yl)methanol
Übersicht
Beschreibung
2-(Difluoromethoxy)pyridin-4-yl)methanol, also known as 4-methoxy-2-(difluoromethoxy)pyridine, is an organic compound that has been used in a variety of scientific research applications. It is a colorless, viscous liquid with a strong odor, and is soluble in both water and organic solvents. The compound is widely used in organic synthesis due to its reactivity and its ability to form a variety of derivatives with other compounds.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
The scientific research applications of compounds structurally related to (2-(Difluoromethoxy)pyridin-4-yl)methanol primarily involve studies in metabolism, excretion, and pharmacokinetics. For instance, the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the compound , were examined in rats, dogs, and humans. This study indicated that the compound was eliminated through metabolism and renal clearance, involving cytochrome P450 isoforms CYP2D6 and CYP3A4 in the metabolism process (Sharma et al., 2012).
Anti-inflammatory Applications
Compounds in this class have been explored for their anti-inflammatory properties. A series of 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols, which share a pyridyl moiety with (2-(Difluoromethoxy)pyridin-4-yl)methanol, demonstrated potent dose-dependent topical anti-inflammatory activity. This effect is believed to be due to the inhibition of cytochrome P450 and the consequent reduction in levels of 12R-HETE in the skin (Wright et al., 1992).
Methanol Detoxification and Metabolism
Studies on Drosophila melanogaster adults and larvae explored the detoxification and metabolism of methanol, implicating enzymes such as cytochrome P450 monooxygenases (CYPs), catalases, alcohol dehydrogenases (ADHs), and esterases in methanol metabolism. These findings suggest that similar enzymatic pathways might be involved in the metabolism of related compounds, including (2-(Difluoromethoxy)pyridin-4-yl)methanol (Wang et al., 2012; Wang et al., 2013).
Gene Activity Regulation by Methanol
A study showed that methanol could regulate mammalian gene activity, suggesting that compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanol might also interact with metabolic pathways and influence gene expression (Komarova et al., 2014).
DNA Adducts Formation
Research on rats orally exposed to stable isotope-labeled methanol revealed the formation of hydroxymethyl DNA adducts. This indicates the possibility of compounds like (2-(Difluoromethoxy)pyridin-4-yl)methanol interacting with DNA under certain conditions (Lu et al., 2012).
Eigenschaften
IUPAC Name |
[2-(difluoromethoxy)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-5(4-11)1-2-10-6/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZFHSCXJWGWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736241 | |
| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethoxy)pyridin-4-yl)methanol | |
CAS RN |
1268516-11-5 | |
| Record name | [2-(Difluoromethoxy)pyridin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

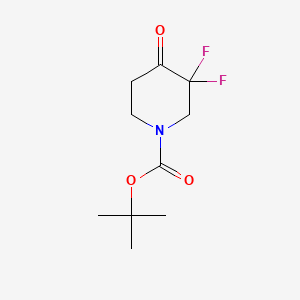


![(5R,7R)-7-Fluoro-2-(pentafluorophenyl)-5-(propan-2-yl)-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium tetrafluoroborate](/img/structure/B599149.png)
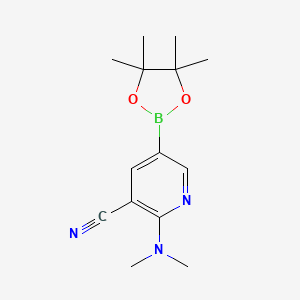

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)
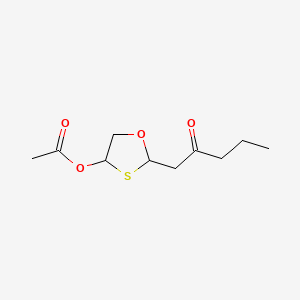


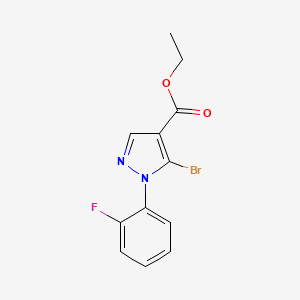

![3-(3-Bromo-4-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B599167.png)
